2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol
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Overview
Description
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is a complex organic compound with the molecular formula C19H25ClN2O2 and a molecular weight of 348.867 g/mol . This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an ethanolamine moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorodiphenylmethane. This intermediate is then reacted with ethylenediamine to yield 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of solvents such as toluene or dichloromethane, along with bases like sodium carbonate or triethylamine, can facilitate the reaction . The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Diphenhydramine: Another similar compound, commonly used as an antihistamine and sedative.
Uniqueness
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H25ClN2O2 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-[2-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethylamino]ethoxy]ethanol |
InChI |
InChI=1S/C19H25ClN2O2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-11-10-21-12-14-24-15-13-23/h1-9,19,21-23H,10-15H2 |
InChI Key |
JBKNZPSSNJPELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCNCCOCCO |
Origin of Product |
United States |
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